molecular formula C10H18N2O3 B043131 (S)-3-(Boc-amino)-2-piperidone CAS No. 92235-39-7

(S)-3-(Boc-amino)-2-piperidone

Cat. No.: B043131
CAS No.: 92235-39-7
M. Wt: 214.26 g/mol
InChI Key: SSBSATYPIISWFD-ZETCQYMHSA-N
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Description

(S)-3-(Boc-amino)-2-piperidone, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The boc group is commonly used to protect amino groups, particularly in the synthesis of peptides .

Mode of Action

The compound’s mode of action is primarily through its role as a protecting group for amines. The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative. This has to do with the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed . The mechanism of cleaving the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA). The first step would be protonation of the carbonyl oxygen since the resulting ion is resonance stabilized .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of peptides. The Boc group is the most used protection of amino groups for example in the synthesis of peptides . The compound can facilitate the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacokinetics

The boc group is known to be stable under acidic and basic conditions and is cleaved by catalytic hydrogenation . A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .

Result of Action

The result of the compound’s action is the protection of amino groups during peptide synthesis, allowing for transformations of other functional groups . This facilitates the creation of a wide variety of functionally and structurally diverse amino ester molecules .

Action Environment

The action of (S)-3-(Boc-amino)-2-piperidone can be influenced by environmental factors such as temperature and pH. For instance, the Boc group is stable under acidic and basic conditions , and its deprotection can be facilitated at high temperatures using a thermally stable ionic liquid .

Properties

IUPAC Name

tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBSATYPIISWFD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238933
Record name 3-tert-Butyloxycarbonylamino-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92235-39-7
Record name 3-tert-Butyloxycarbonylamino-2-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-Butyloxycarbonylamino-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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